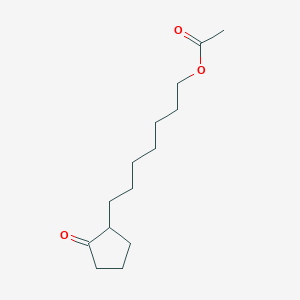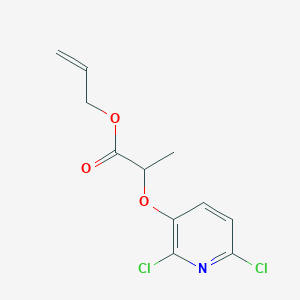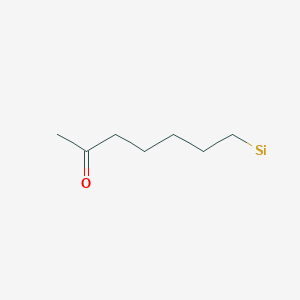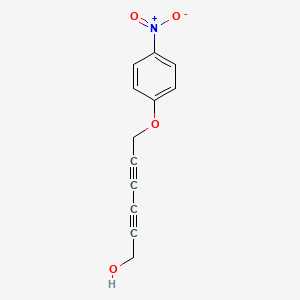
Diethenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethenyl phosphate is an organophosphorus compound with the chemical formula (C2H3O)2P(O)H. It is a versatile reagent used in various chemical reactions due to the high reactivity of the phosphorus-hydrogen bond. This compound is a colorless liquid and is known for its ability to generate other organophosphorus compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethenyl phosphate can be synthesized through the reaction of phosphorus trichloride with ethanol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] Under similar conditions but in the presence of a base, triethyl phosphite is formed .
Industrial Production Methods
Industrial production of this compound involves the use of phosphorus trichloride and ethanol in large-scale reactors. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The by-products, such as hydrogen chloride and ethyl chloride, are removed through distillation and other purification techniques .
Chemical Reactions Analysis
Types of Reactions
Diethenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: This compound hydrolyzes to give phosphorous acid, especially in the presence of hydrogen chloride.
Transesterification: When treated with an alcohol, this compound undergoes transesterification, resulting in the formation of different phosphonate esters.
P-Alkylation: This compound can be deprotonated with potassium tert-butoxide, allowing for alkylation at the phosphorus atom.
Common Reagents and Conditions
Hydrolysis: Water and hydrogen chloride.
Transesterification: Alcohols with high boiling points.
P-Alkylation: Potassium tert-butoxide and alkyl halides.
Major Products
Hydrolysis: Phosphorous acid.
Transesterification: Various phosphonate esters.
P-Alkylation: Alkylated phosphonates.
Scientific Research Applications
Diethenyl phosphate has several applications in scientific research:
Biology: This compound is studied for its effects on serum lipid, hormones, inflammation, and gut microbiota.
Medicine: It is used as a pharmaceutical intermediate for ubiquitin-protease pathway kinase modulation.
Industry: This compound-based ionic liquids are explored for use in absorption refrigeration technology.
Mechanism of Action
Diethenyl phosphate exerts its effects through various mechanisms:
Hydrophosphonylation Reaction: It adds across unsaturated groups, such as aldehydes, in a manner similar to the Abramov reaction.
Enzyme Interaction: It interacts with enzymes like cholinesterase and diacylglycerol acyltransferase, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: (C2H5O)2P(O)H
Triethyl phosphite: P(OEt)3
Dimethyl phosphite: (CH3O)2P(O)H
Uniqueness
Diethenyl phosphate is unique due to its high reactivity and versatility in generating other organophosphorus compounds. Its ability to undergo various chemical reactions, such as hydrolysis, transesterification, and P-alkylation, makes it a valuable reagent in both research and industrial applications .
Properties
CAS No. |
63249-66-1 |
|---|---|
Molecular Formula |
C4H6O4P- |
Molecular Weight |
149.06 g/mol |
IUPAC Name |
bis(ethenyl) phosphate |
InChI |
InChI=1S/C4H7O4P/c1-3-7-9(5,6)8-4-2/h3-4H,1-2H2,(H,5,6)/p-1 |
InChI Key |
PFWTWIIECBCANP-UHFFFAOYSA-M |
Canonical SMILES |
C=COP(=O)([O-])OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


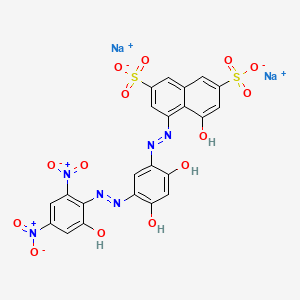
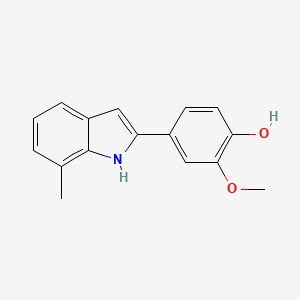
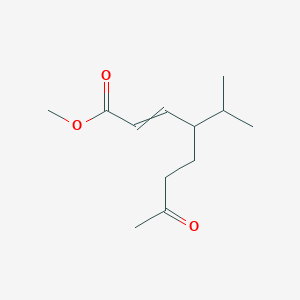
![3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one](/img/structure/B14512486.png)


![2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512496.png)


